molecular formula C7H11NO3 B14431905 2-Methyl-2-nitrocyclohexan-1-one CAS No. 80594-87-2

2-Methyl-2-nitrocyclohexan-1-one

Cat. No.: B14431905
CAS No.: 80594-87-2
M. Wt: 157.17 g/mol
InChI Key: QUWXLKXLGLRHDT-UHFFFAOYSA-N
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Description

2-Methyl-2-nitrocyclohexan-1-one is a cyclohexanone derivative featuring a methyl group and a nitro group at the 2-position of the ketone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-nitrocyclohexan-1-one typically involves the nitration of 2-Methylcyclohexanone. One common method is the reaction of 2-Methylcyclohexanone with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitrocyclohexan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The ketone group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Reduction: 2-Methyl-2-aminocyclohexan-1-one.

    Oxidation: 2-Methyl-2-nitrocyclohexan-1-carboxylic acid.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-nitrocyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitrocyclohexan-1-one depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms. In oxidation reactions, the ketone group is oxidized to a carboxylic acid group through the transfer of oxygen atoms. The molecular targets and pathways involved vary depending on the specific reaction and conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Data

Compound Name Substituents at C2 Molecular Formula Molecular Weight (g/mol) Key Notes
2-Methyl-2-nitrocyclohexan-1-one Methyl, Nitro C₇H₉NO₃ 155.15 Electron-withdrawing nitro group enhances electrophilicity.
2-Methylcyclohexan-1-one Methyl C₇H₁₀O 110.16 CAS 583-60-8; simpler analog lacking nitro group.
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one 3-Methoxyphenyl, Ethylamino C₁₅H₂₁NO₂ 247.34 Aromatic and amino groups suggest pharmaceutical relevance.
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one 3-Methoxyphenyl, Methylamino C₁₄H₁₉NO₂ 233.31 Analgesic/psychoactive potential inferred from structural motifs.
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride Dimethylaminomethyl C₉H₁₈ClNO 191.70 Hydrochloride salt; likely used in medicinal chemistry.

Reactivity and Electronic Effects

  • Nitro Group Impact : In this compound, the nitro group withdraws electron density, increasing the ketone’s susceptibility to nucleophilic attack compared to 2-methylcyclohexan-1-one . This property is critical in reactions like Henry or Michael additions.
  • Amino vs. Nitro Groups: Compounds with amino substituents (e.g., ethylamino , methylamino ) exhibit basicity and hydrogen-bonding capabilities, contrasting with the nitro group’s electron-withdrawing nature. Such differences influence solubility and biological activity.

Properties

CAS No.

80594-87-2

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-methyl-2-nitrocyclohexan-1-one

InChI

InChI=1S/C7H11NO3/c1-7(8(10)11)5-3-2-4-6(7)9/h2-5H2,1H3

InChI Key

QUWXLKXLGLRHDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)[N+](=O)[O-]

Origin of Product

United States

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